molecular formula C18H22O3 B389326 4-methyl-3-pentyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one

4-methyl-3-pentyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one

Cat. No.: B389326
M. Wt: 286.4g/mol
InChI Key: KCZWHYOEQKHGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-pentyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one typically involves several steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-methyl-3-pentyl-2H-chromen-2-one.

    Allylation Reaction: The key step involves the allylation of the chromenone core. This can be achieved through an O-allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-pentyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research may explore its potential as a therapeutic agent due to its chromenone core, which is known for various biological activities.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-methyl-3-pentyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The allyloxy and pentyl groups may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    7-(methoxy)-4-methyl-3-pentyl-2H-chromen-2-one: Similar structure with a methoxy group instead of an allyloxy group.

    7-(ethoxy)-4-methyl-3-pentyl-2H-chromen-2-one: Similar structure with an ethoxy group instead of an allyloxy group.

    7-(propoxy)-4-methyl-3-pentyl-2H-chromen-2-one: Similar structure with a propoxy group instead of an allyloxy group.

Uniqueness

The presence of the allyloxy group in 4-methyl-3-pentyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one imparts unique chemical properties, such as increased reactivity in certain substitution reactions. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4g/mol

IUPAC Name

4-methyl-3-pentyl-7-prop-2-enoxychromen-2-one

InChI

InChI=1S/C18H22O3/c1-4-6-7-8-16-13(3)15-10-9-14(20-11-5-2)12-17(15)21-18(16)19/h5,9-10,12H,2,4,6-8,11H2,1,3H3

InChI Key

KCZWHYOEQKHGMR-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C2=C(C=C(C=C2)OCC=C)OC1=O)C

Canonical SMILES

CCCCCC1=C(C2=C(C=C(C=C2)OCC=C)OC1=O)C

Origin of Product

United States

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